molecular formula C18H19ClN4O2 B2782000 6-Chloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]quinazolin-4-amine CAS No. 2380190-98-5

6-Chloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]quinazolin-4-amine

Cat. No. B2782000
CAS RN: 2380190-98-5
M. Wt: 358.83
InChI Key: VIWQALZYEQZXSH-UHFFFAOYSA-N
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Description

Quinazoline is a heterocyclic compound that has a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .


Synthesis Analysis

Quinazolinones, a type of quinazoline derivative, can be synthesized through various procedures . One common approach involves amidation of 2-aminobenzoic acid derivatives .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives can vary greatly depending on the substituents and their positions .


Chemical Reactions Analysis

Quinazolinone derivatives have been shown to react with various reagents . For example, the 2-methyl group in substituted 4(3H)-quinazolinone is reactive as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary greatly depending on the specific compound and its substituents .

Mechanism of Action

The mechanism of action of quinazoline derivatives can vary depending on the specific compound. Many quinazoline derivatives used in cancer treatment work by inhibiting specific molecular pathways .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with quinazoline derivatives can vary greatly depending on the specific compound .

Future Directions

New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various types of cancers .

properties

IUPAC Name

6-chloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2/c19-13-3-4-15-14(10-13)18(22-12-21-15)20-11-16(17-2-1-7-25-17)23-5-8-24-9-6-23/h1-4,7,10,12,16H,5-6,8-9,11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWQALZYEQZXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC2=NC=NC3=C2C=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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